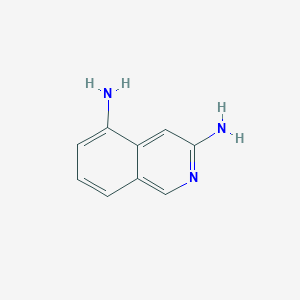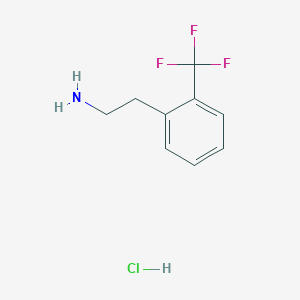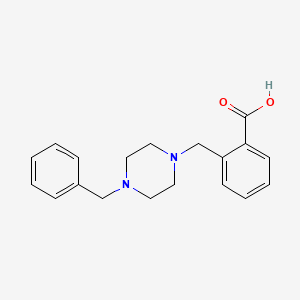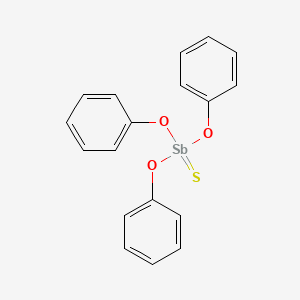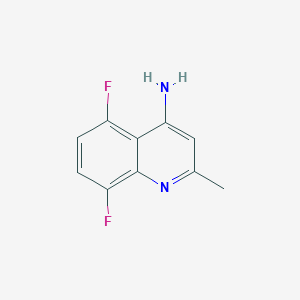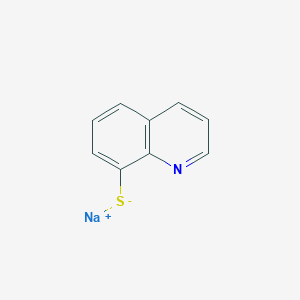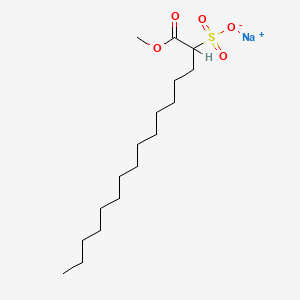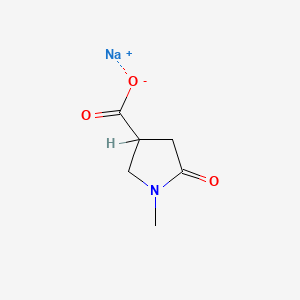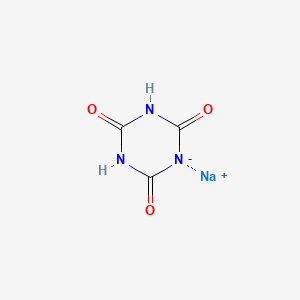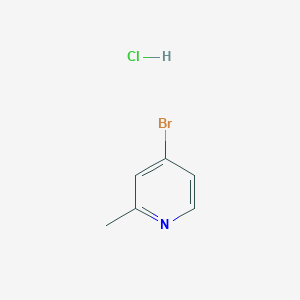
4-Bromo-2-methyl-pyridine hydrochloride
Overview
Description
4-Bromo-2-methylpyridine is a halogenated heterocycle . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
4-Bromo-2-methylpyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .Molecular Structure Analysis
The empirical formula of 4-Bromo-2-methylpyridine is C6H6BrN . The molecular weight is 172.02 . The SMILES string representation is Cc1cc(Br)ccn1 .Chemical Reactions Analysis
4-Bromo-2-methylpyridine reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines . It is also used in the preparation of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-methylpyridine is a light yellow liquid . It has a density of 1.450 g/mL at 25 °C . The refractive index n20/D is 1.556 .Scientific Research Applications
Efficient Synthesis of Pyridine Derivatives
4-Bromo-2-methyl-pyridine hydrochloride is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals due to their unique electronic properties, as indicated by Density Functional Theory (DFT) studies. Moreover, some of these compounds exhibit significant biological activities, such as anti-thrombolytic and biofilm inhibition effects, showcasing their potential in medical and biotechnological applications (Ahmad et al., 2017).
Mechanism of Protein Modification
Research on 4-halopyridines, including 4-Bromo-2-methyl-pyridine, has revealed their role as selective covalent protein modifiers. These compounds are capable of inactivating enzymes like dimethylarginine dimethylaminohydrolase (DDAH), which plays a crucial role in nitric oxide regulation. The studies provide insights into the inactivation mechanism, highlighting the potential of this compound in developing novel biological probes and therapeutic agents (Johnson et al., 2011).
Synthesis of Chloro Compounds
Pyridine hydrochloride, including derivatives like this compound, has been employed in the synthesis of chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This application underscores the versatility of pyridine hydrochloride in organic synthesis, enabling the efficient production of various chlorinated compounds (Mongin et al., 1996).
Magnetic and Optical Properties of Lanthanide Clusters
The compound has facilitated the synthesis of novel nonanuclear lanthanide clusters displaying unique magnetic and optical properties. These clusters are of interest for their potential applications in magnetic materials and optoelectronic devices, demonstrating the compound's utility in advanced material science research (Alexandropoulos et al., 2011).
Catalysis and Acylation of Alcohols
This compound has been used as a catalyst for the acylation of inert alcohols and phenols, showcasing its role in facilitating organic synthesis reactions. The detailed investigation of its reaction mechanism has provided valuable insights into its catalytic activity, highlighting its significance in synthetic organic chemistry (Liu et al., 2014).
Mechanism of Action
Target of Action
4-Bromo-2-methyl-pyridine hydrochloride is a type of organic compound known as a substituted pyridine . It is primarily used as a starting material in the synthesis of various chemical compounds . The specific targets of this compound can vary depending on the particular synthesis process it is involved in.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it is used in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification . The bromine atom in the compound can be replaced by other groups in these reactions, leading to the formation of new compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the synthesis of crown-ester-bipyridines and viologens, it participates in reductive coupling, oxidation, and esterification reactions . These reactions can lead to changes in various biochemical pathways, resulting in the production of new compounds.
Pharmacokinetics
As a synthetic reagent, it is primarily used in laboratory settings for the synthesis of other compounds . Its bioavailability would depend on factors such as the route of administration and the physicochemical properties of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the new compounds it helps synthesize . The specific effects can vary widely depending on the nature of these compounds and their interactions with biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the compound is stored and used, such as temperature and pH, as well as the presence of other chemicals in the reaction environment . Careful control of these factors is essential to ensure the successful use of this compound in chemical synthesis.
Safety and Hazards
4-Bromo-2-methylpyridine is harmful if swallowed, irritating to the respiratory system and skin, and poses a risk of serious damage to eyes . It is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyridinium salts, including 4-Bromo-2-methylpyridine, have been highlighted for their synthetic routes, reactivity, and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-methyl-pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It interacts with various enzymes and proteins, facilitating the formation of corresponding diamines when reacted with 1,2-ethanediamine and 1,3-propanediamine . These interactions are crucial for the compound’s application in organic synthesis and medicinal chemistry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in free radical bromination, nucleophilic substitution, and oxidation reactions highlights its versatility in biochemical processes . These mechanisms are fundamental to its role in organic synthesis and pharmaceutical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have indicated threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s participation in metabolic processes can lead to changes in metabolite levels and metabolic flux . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport and distribution mechanisms is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells . Understanding these subcellular dynamics is crucial for elucidating its role in cellular processes and potential therapeutic applications.
properties
IUPAC Name |
4-bromo-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPKTQFQCXYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627673 | |
| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856834-97-4 | |
| Record name | Pyridine, 4-bromo-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856834-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



